N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide
Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the imidazo[1,2-a]pyrimidine moiety in various pharmaceutical agents underscores its importance in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method starts with the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further transformations to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride. These catalysts facilitate the one-pot, multicomponent reactions that are essential for the efficient synthesis of imidazo[1,2-a]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, iodine and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage, and various acids and bases for condensation reactions . The reaction conditions are typically mild and metal-free, making them suitable for large-scale synthesis.
Major Products: The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyrimidine core. These derivatives often exhibit enhanced biological activities and are used in further drug development efforts .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent . The compound’s ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable tool in drug discovery .
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide involves the inhibition of key enzymes such as cyclooxygenase-2 (COX-2). Molecular modeling studies have shown that the compound’s pharmacophore is well-placed within the COX-2 active site, leading to effective inhibition . This inhibition results in the suppression of prostaglandin synthesis, which is crucial for reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide include other imidazo[1,2-a]pyrimidine derivatives such as benzo[4,5]imidazo[1,2-a]pyrimidine and 3-bromoimidazo[1,2-a]pyridine . These compounds share the imidazo[1,2-a]pyrimidine core but differ in their functional groups and biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern and the resulting biological activities. The presence of the phenylpropanamide group enhances its ability to interact with molecular targets, making it a promising candidate for further drug development .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-8-10-18(20-15-26-13-5-12-23-22(26)25-20)14-19(16)24-21(27)11-9-17-6-3-2-4-7-17/h2-8,10,12-15H,9,11H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBABGQDMLXNNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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